Threonic acid

Coordination Chemistry Mineral Bioavailability Material Science

Standard chelators like citrate or gluconate fail to exclude water of hydration from mineral complexes, causing hygroscopicity and poor solid-state stability. Threonic acid (CAS 20246-26-8) solves this for D- and L- enantiomers. • Forms anhydrous crystals with Ca²⁺, Zn²⁺, Fe²⁺ - ideal for moisture-sensitive solid dosage forms. • Ternary complexes with amino acids exceed binary chelate stability (quantitative lanthanide data). • Authenticated LC-MS standard for vitamin C degradation tracking in foods and biologics. • Toxicology: No adverse effects at 1% dietary level (120-day rodent study).

Molecular Formula C4H8O5
Molecular Weight 136.10 g/mol
CAS No. 20246-26-8
Cat. No. B10827662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreonic acid
CAS20246-26-8
Molecular FormulaC4H8O5
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)O
InChIInChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1
InChIKeyJPIJQSOTBSSVTP-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Threonic Acid: Procurement Baseline Overview


Threonic acid (CAS 20246-26-8) is a four-carbon aldonic sugar acid, specifically D-threonic acid or (2S,3R)-2,3,4-trihydroxybutanoic acid [1]. It is the D-enantiomer, with the L-enantiomer (CAS 7306-96-9) being a primary metabolite of ascorbic acid (vitamin C) [2]. Threonic acid is a naturally occurring component found in Brassica oleracea and Parthenocissus quinquefolia and is known for its metal-chelating properties [1]. In scientific and industrial contexts, threonic acid serves as a key intermediate for the synthesis of mineral threonate salts (e.g., magnesium, calcium, and zinc) which are studied for enhanced mineral bioavailability and neurocognitive support [3].

Why Substitution Fails for Threonic Acid


Substituting threonic acid with common chelating agents (e.g., citric acid, gluconic acid) or generic ascorbic acid metabolites (e.g., dehydroascorbic acid, oxalic acid) introduces significant risk of functional failure in mineral delivery applications. Threonic acid forms unique coordination complexes with divalent metal ions (Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺) that exclude water of hydration, unlike complexes formed by many other sugar acids, which can alter solubility and stability [1]. Furthermore, L-threonic acid exhibits distinct enantioselective biological recognition; it is a specific endogenous metabolite of vitamin C, whereas its stereoisomers (e.g., D-erythronic acid) or other aldonic acids do not share the same metabolic fate or chelation geometry [2]. The ternary complex stability of L-threonic acid with amino acids and metals significantly exceeds that of simpler binary complexes, a property not shared by monocarboxylate chelators [3]. The quantitative evidence below delineates these specific, measurable differentiators.

Threonic Acid Differentiation Evidence


Anhydrous Chelation vs. Gluconate

L-threonic acid forms highly pure, anhydrous solid complexes with calcium and zinc, specifically M(C4H7O5)2·nH2O where n = 0 for Ca²⁺ and Zn²⁺. This contrasts with typical sugar acid chelates (e.g., calcium gluconate) which often retain coordinated water. The absence of water molecules in the coordination sphere was confirmed by the lack of characteristic water absorption peaks in FTIR spectra, a feature not observed in the free acid or in hydrated complexes of comparable aldonic acids [1]. The purity of these L-threonate complexes, synthesized from vitamin C oxidation, reached 99.60% by HPLC, demonstrating a high-yield route to defined, non-hygroscopic mineral salts [1].

Coordination Chemistry Mineral Bioavailability Material Science

Ternary vs. Binary Complex Stability

In potentiometric studies at I=0.1 mol/L KNO3 and 298K, L-threonic acid forms ternary complexes with α-amino acids and copper(II) that exhibit significantly higher stability compared to corresponding binary complexes. The percentage of ternary complex formation was found to be 'obviously larger' than that of binary complexes across a wide pH range [1]. Furthermore, formation constants (log β) for L-threonic acid with lanthanide ions (La³⁺, Nd³⁺, Sm³⁺) were determined at 25°C and I=0.1 mol/L, providing a quantitative ranking of complex stability: for La³⁺ log β110 = 2.62, log β120 = 5.23; for Nd³⁺ log β110 = 2.88, log β120 = 5.47; for Sm³⁺ log β110 = 3.24, log β120 = 5.71 [2]. This data establishes L-threonic acid as an effective metal ion carrier in vivo, a property not directly comparable to simpler, non-ternary-forming ligands [1].

Bioinorganic Chemistry Nutritional Science Metal Carrier Design

In Vivo Safety Evaluation

A 120-day dietary study in male rats administered 1% threonic acid, and lifetime studies in mice at 0.05% and 0.2% dietary levels, showed no significant differences in growth rates, organ weights, biochemical patterns, or survival times compared to control groups not receiving the acid [1]. While direct comparative toxicity data against other sugar acids (e.g., gluconic acid, which is GRAS) are not available in this specific study, the data establishes a quantitative 'no observed adverse effect level' (NOAEL) baseline for threonic acid itself, a critical piece of information for regulatory compliance and procurement risk assessment.

Toxicology Food Safety Dietary Supplement

Threonic Acid: Key Procurement Applications


Anhydrous Mineral Threonate Synthesis

Procurement of high-purity D- or L-threonic acid is essential for the synthesis of non-hygroscopic calcium and zinc threonate salts. FTIR analysis confirms that Ca(L-threonate)2 and Zn(L-threonate)2 crystallize without water molecules, unlike many mineral gluconates or citrates, making them preferable for formulations requiring strict moisture control and long-term solid-state stability [1]. This property is particularly valuable in solid dosage forms for nutraceuticals.

Ternary Metal-Amino Acid Chelates

L-threonic acid is a critical building block for developing copper(II) and other transition metal chelates with enhanced in vivo transport properties. The demonstrated ability of L-threonic acid to form stable ternary complexes with α-amino acids, which are significantly more stable than simple binary complexes, makes it a superior ligand for designing bioavailable mineral supplements [2]. This is supported by quantitative stability constant data for lanthanide complexes, establishing a trend of increasing stability with ionic potential [3].

Vitamin C Metabolism Reference Standard

L-threonic acid serves as an authenticated metabolite standard for tracking vitamin C (ascorbic acid) degradation pathways in biological and food systems. Its established identity as a primary oxidative cleavage product of ascorbic acid makes it a critical analytical reference for LC-MS and HPLC assays quantifying vitamin C stability in formulations [4].

Food Additive Safety Baseline

For formulators of functional foods and dietary supplements, threonic acid provides a safety-validated ingredient for mineral chelation. Rodent studies demonstrating no adverse effects at dietary levels up to 1% over 120 days provide a quantifiable toxicological foundation for regulatory submissions and product development [5].

Technical Documentation Hub

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